

An In-Depth Technical Guide to 4'-Dimethylaminoacetophenone: From Discovery to Modern Applications

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Compound of Interest

Compound Name: **4'-Dimethylaminoacetophenone**

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This guide provides a comprehensive technical overview of **4'-Dimethylaminoacetophenone**, a versatile aromatic ketone. Intended for researchers, chemists, and professionals in drug development, this document delves into its historical discovery, detailed synthesis protocols, fundamental physicochemical and photophysical properties, and its diverse applications across various scientific fields. The content is structured to offer not just procedural information but also mechanistic insights and the rationale behind experimental designs, ensuring a thorough understanding for both academic and industrial scientists.

Introduction and Core Properties

4'-Dimethylaminoacetophenone (DMAP), also known as p-acetyl-N,N-dimethylaniline, is a crystalline solid, appearing as white to yellowish-orange, with the chemical formula $C_{10}H_{13}NO$.
[1][2] It is characterized by an acetophenone structure substituted with a dimethylamino group at the para position of the benzene ring.[1] This substitution pattern is crucial to its unique electronic and photophysical properties. The electron-donating dimethylamino group and the electron-withdrawing acetyl group create a strong intramolecular charge transfer (ICT) character, making it a valuable compound in photochemistry and materials science.[3] It is soluble in organic solvents like ethanol and acetone but has limited solubility in water.[1]

Table 1: Physicochemical Properties of 4'-Dimethylaminoacetophenone

Property	Value	Reference(s)
IUPAC Name	1-[4-(dimethylamino)phenyl]ethanone	[2]
CAS Number	2124-31-4	[2]
Molecular Formula	C ₁₀ H ₁₃ NO	[2]
Molar Mass	163.22 g/mol	[2]
Melting Point	104-107 °C	[4]
Boiling Point	282.9 °C at 760 mmHg	[4]
Appearance	White to yellow to orange powder/crystal	[1]
Solubility	Soluble in ethanol, acetone; limited in water	[1]

Discovery and Historical Context

While a definitive first synthesis is not prominently documented, the origins of **4'-Dimethylaminoacetophenone** are closely linked to the pioneering work of German chemist Wilhelm Michler in the 1870s.[4][5] Michler is renowned for his synthesis of the structurally related and eponymously named Michler's ketone (4,4'-bis(dimethylamino)benzophenone) in 1876.[4] His work, published in *Berichte der deutschen chemischen Gesellschaft*, detailed the synthesis of aromatic ketones using phosgene and N,N-dimethylaniline, a foundational reaction in the field.[4] The synthesis of **4'-Dimethylaminoacetophenone**, a mono-ketone analogue, follows the same fundamental principles of electrophilic aromatic substitution established during this era of organic chemistry. The first synthesis of **4'-Dimethylaminoacetophenone** is reported to have occurred in the early 20th century, stemming from research into aromatic ketones and their derivatives.[4]

Synthesis and Mechanism

The primary and most historically significant method for synthesizing **4'-Dimethylaminoacetophenone** is the Friedel-Crafts acylation of N,N-dimethylaniline.[4] This

classic electrophilic aromatic substitution reaction provides a direct and efficient route to this ketone.

Friedel-Crafts Acylation: A Step-by-Step Protocol

This protocol describes the laboratory-scale synthesis of **4'-Dimethylaminoacetophenone** using acetyl chloride as the acylating agent and aluminum chloride as the Lewis acid catalyst.

Materials:

- N,N-Dimethylaniline
- Acetyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Anhydrous dichloromethane (DCM) or other suitable inert solvent
- Concentrated hydrochloric acid (HCl)
- 10% Sodium hydroxide (NaOH) solution
- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Ice

Experimental Protocol:

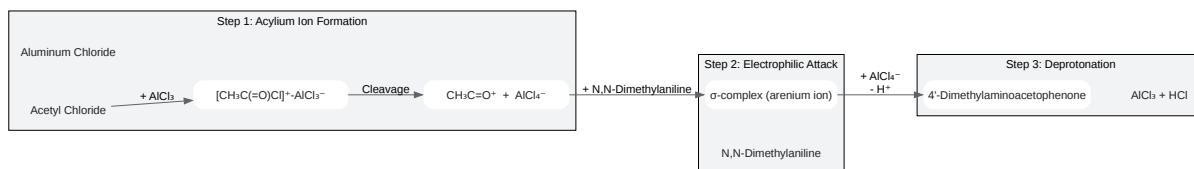
- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube is set up in a fume hood.
- Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. The mixture is cooled to 0 °C in an ice bath.
- Formation of the Acylium Ion: Acetyl chloride (1.0 equivalent) is added dropwise to the stirred suspension of AlCl_3 in DCM. The reaction is allowed to stir at 0 °C for 15-20 minutes to

facilitate the formation of the electrophilic acylium ion complex.

- **Electrophilic Aromatic Substitution:** N,N-Dimethylaniline (1.0 equivalent), dissolved in a small amount of anhydrous DCM, is added dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. The reaction mixture typically develops a deep color.
- **Reaction Completion:** After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure completion.
- **Quenching:** The reaction mixture is slowly and carefully poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and protonates any unreacted amine.
- **Workup and Extraction:** The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The organic layers are combined.
- **Washing:** The combined organic phase is washed sequentially with water, 10% NaOH solution (to remove acidic impurities), and finally with brine.
- **Drying and Solvent Removal:** The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield the final product as a crystalline solid.

Reaction Mechanism

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below.



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Caption: Mechanism of Friedel-Crafts Acylation.

Photophysical and Photochemical Properties

The photochemistry of **4'-Dimethylaminoacetophenone** is dominated by the interplay between its electron-donating and electron-accepting moieties. Upon absorption of UV light, the molecule is promoted to an excited state, which exhibits significant intramolecular charge transfer (ICT) character.

Intramolecular Charge Transfer (ICT)

In the ground state, there is a partial separation of charge. Upon photoexcitation, a significant transfer of electron density occurs from the lone pair of the nitrogen atom of the dimethylamino group to the π^* orbital of the carbonyl group. This excited state is highly polar. In polar solvents, this ICT state can be stabilized and may further relax into a "twisted" intramolecular charge transfer (TICT) state, where the dimethylamino group rotates relative to the plane of the aromatic ring. This process is often associated with dual fluorescence phenomena observed in similar molecules.^{[2][6]}

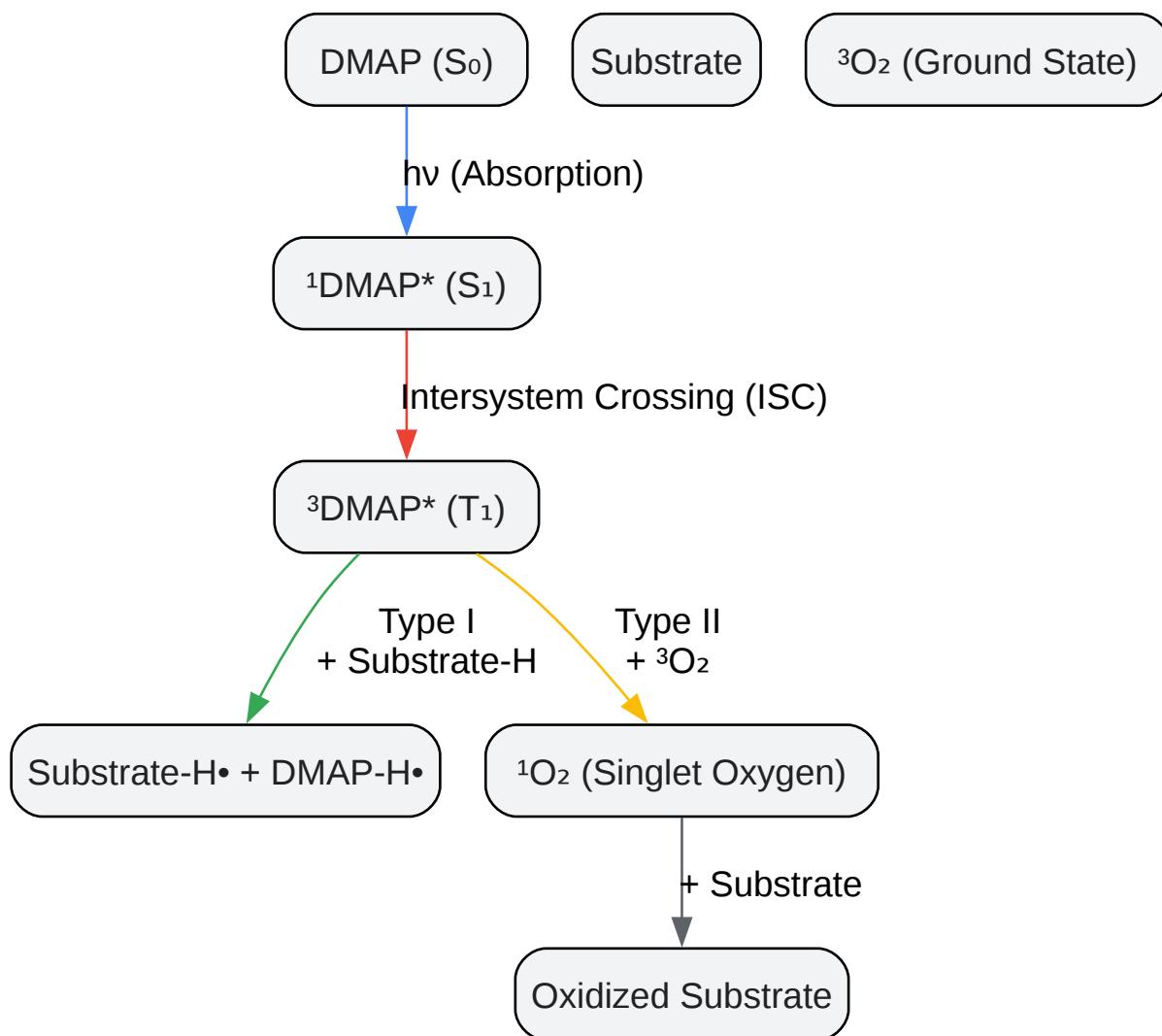
Photosensitization

Aromatic ketones like **4'-Dimethylaminoacetophenone** are well-known photosensitizers. After excitation to the singlet state (S_1), they can efficiently undergo intersystem crossing (ISC) to the triplet state (T_1). This triplet state is longer-lived and can initiate photochemical reactions.

The photosensitization can proceed via two main pathways:

- Type I Mechanism: The excited triplet state of the photosensitizer directly interacts with a substrate, typically by abstracting a hydrogen atom or transferring an electron, leading to the formation of radicals.
- Type II Mechanism: The excited triplet photosensitizer transfers its energy to ground-state molecular oxygen (3O_2), which is itself a triplet. This energy transfer generates highly reactive singlet oxygen (1O_2), a powerful oxidizing agent.

The dominant pathway depends on the concentrations of the substrate and oxygen, as well as the nature of the solvent.



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Caption: Photosensitization mechanisms of DMAP.

Key Applications

4'-Dimethylaminoacetophenone is a versatile compound with applications spanning organic synthesis, polymer chemistry, and analytical sciences.

Intermediate in Organic Synthesis

It serves as a crucial building block for the synthesis of dyes, pharmaceuticals, and other complex organic molecules.^[7] The ketone functionality can be readily modified through

reactions such as reduction, oxidation, and condensation, while the aromatic ring can undergo further electrophilic substitution.

Photoinitiator in Polymer Chemistry

As a Type II photoinitiator, **4'-Dimethylaminoacetophenone**, often in combination with a co-initiator (like a tertiary amine), is used to initiate free-radical polymerization of acrylate and methacrylate monomers upon UV irradiation.[5][8] The excited state of the ketone abstracts a hydrogen atom from the co-initiator, generating radicals that start the polymerization chain reaction.[8] This is particularly useful in UV curing applications for coatings, inks, and adhesives.

Fluorescent Probes and Analytical Reagents

The ICT character of **4'-Dimethylaminoacetophenone** makes its fluorescence properties sensitive to the polarity of its microenvironment. This solvatochromism allows it to be used as a fluorescent probe to study the polarity of systems like micelles, polymers, and biological membranes. While not as commonly used as other specialized reagents, its ketone group allows for derivatization reactions. For instance, ketones can be derivatized with reagents like 2,4-dinitrophenylhydrazine (DNPH) for quantification by HPLC with UV detection.[9] This principle can be applied for the indirect analysis of compounds that react with **4'-Dimethylaminoacetophenone**.

Spectral Data

The following table summarizes key spectral data for **4'-Dimethylaminoacetophenone**, which are crucial for its identification and characterization.

Table 2: Spectral Data of **4'-Dimethylaminoacetophenone**

Technique	Key Peaks / Data	Reference(s)
UV-Vis Spectroscopy	λ_{max} in various solvents (e.g., ~310-340 nm, shifts with polarity)	[1][3][6][10][11][12]
¹ H NMR (CDCl_3)	δ ~7.9 (d, 2H, Ar-H ortho to C=O), ~6.7 (d, 2H, Ar-H ortho to NMe ₂), ~3.1 (s, 6H, N(CH ₃) ₂), ~2.5 (s, 3H, COCH ₃)	[2]
¹³ C NMR (CDCl_3)	δ ~196 (C=O), ~153 (C-N), ~130 (Ar-C), ~125 (Ar-C), ~110 (Ar-C), ~40 (N-CH ₃), ~26 (CO-CH ₃)	[2]
FTIR (KBr, cm^{-1})	~1650-1680 (C=O stretch), ~1600 (aromatic C=C stretch), ~2900 (aliphatic C-H stretch), ~1360 (C-N stretch)	[4]
Mass Spectrometry (EI)	m/z 163 (M^+), 148 ($[\text{M}-\text{CH}_3]^+$), 120 ($[\text{M}-\text{COCH}_3]^+$)	[13][14]

Safety and Handling

4'-Dimethylaminoacetophenone is considered harmful if swallowed and may cause skin, eye, and respiratory irritation.[2] It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4'-Dimethylaminoacetophenone is a compound of significant historical and contemporary importance in chemistry. From its conceptual origins in the early days of synthetic organic chemistry to its modern applications as a photoinitiator and fluorescent probe, its utility is intrinsically linked to its unique electronic structure. The presence of both an electron-donating and an electron-withdrawing group on the aromatic ring imparts fascinating photophysical

properties that continue to be exploited in materials science and beyond. This guide has provided a detailed overview for researchers and professionals, offering both the practical knowledge for its synthesis and application, and the theoretical underpinnings of its behavior.

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References

- 1. researchgate.net [researchgate.net]
- 2. 4-Dimethylaminoacetophenone | C10H13NO | CID 75037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. 4-N,N-Dimethylaminoacetophenone [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solvent Effects on the UV-Visible Absorption and Emission of Tris[4-Diethylamino)Phenyl]amine | Semantic Scholar [semanticscholar.org]
- 7. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-N,N-Dimethylaminoacetophenone [webbook.nist.gov]
- 14. 4-N,N-Dimethylaminoacetophenone [webbook.nist.gov]
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